molecular formula C11H21NO3 B13579191 Tert-butyl (1-hydroxyhex-5-en-2-yl)carbamate

Tert-butyl (1-hydroxyhex-5-en-2-yl)carbamate

Cat. No.: B13579191
M. Wt: 215.29 g/mol
InChI Key: AVJJIUDUTJDPQD-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-hydroxyhex-5-en-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a hydroxyhexenyl chain, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-hydroxyhex-5-en-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxyhexenyl precursor. One common method involves the use of tert-butyl chloroformate and the corresponding amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-hydroxyhex-5-en-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(1-hydroxyhex-5-en-2-yl)carbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in multi-step synthesis .

Biology and Medicine: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals. Its ability to protect amine groups during synthesis is crucial in the development of complex drug molecules .

Industry: In the chemical industry, it is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-hydroxyhex-5-en-2-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This process involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group and the formation of a carbamic acid intermediate, which then decomposes to release the amine .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Methyl carbamate
  • Phenyl carbamate

Comparison: tert-Butyl N-(1-hydroxyhex-5-en-2-yl)carbamate is unique due to the presence of the hydroxyhexenyl chain, which imparts additional reactivity and functionality compared to simpler carbamates like tert-butyl carbamate or benzyl carbamate. The hydroxy group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-(1-hydroxyhex-5-en-2-yl)carbamate

InChI

InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h5,9,13H,1,6-8H2,2-4H3,(H,12,14)

InChI Key

AVJJIUDUTJDPQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC=C)CO

Origin of Product

United States

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